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Introduction

PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast
Growth Factor Receptors (FGFRs).[1][2] This pyrido[2,3-d]pyrimidine compound has become
an invaluable tool in research for understanding the roles of FGFR signaling in various cellular
processes, including proliferation, differentiation, and angiogenesis.[1][3] Primarily targeting
FGFR1 and FGFR3, it also demonstrates inhibitory activity against Vascular Endothelial
Growth Factor Receptor 2 (VEGFR2).[1][2][4] Its high selectivity and potent activity have
established it as a critical compound in cancer research and developmental biology.[1][3] This
technical guide provides an in-depth overview of PD173074, including its selectivity profile,
mechanism of action, detailed experimental protocols, and the relevant signaling pathways.

Mechanism of Action

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target
receptors.[1][2] This binding action prevents the transfer of a phosphate group from ATP to
tyrosine residues on the receptor, thereby blocking autophosphorylation and subsequent
activation.[1][2][3] By inhibiting this crucial step, PD173074 effectively halts the initiation of
downstream signaling cascades.[1][2][3]
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The inhibitory activity of PD173074 has been quantified through various in vitro and cell-based
assays, with ICso (half-maximal inhibitory concentration) and Ki (inhibitory constant) values
serving as key measures of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile

Selectivity vs.

Target Kinase Assay Type ICs0 (NM) Ki (nM) .
Other Kinases
~1000-fold vs.

~21.5 - 25[3][5]

FGFR1 Cell-free 6] ~40[3][4] PDGFR and c-
Src[4][5]

Highly potent

FGFR3 Cell-free 5[3][5][7] - against this

family member[5]

Potent inhibition,
~100 - 200[3][4]
VEGFR2 Cell-free - though less so

[5]
than FGFRsI[5]

Significantly
PDGFR Cell-free 17,600[3][5] -
lower potency[5]
Significantly
c-Src Cell-free 19,800[5] -
lower potency[5]
Negligible
EGFR Cell-free >50,000][5] - o
activity[5]
Negligible
InsR Cell-free >50,000[5] - o
activity[5]
Negligible
MEK Cell-free >50,000[5] - o
activity[5]
Negligible
PKC Cell-free >50,000[1] - o
activity[1]

Table 2: Cellular Activity Profile
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Cellular Process Cell Line ICs0 (NM) Notes
Demonstrates potent
FGFR1 o
) NIH3T3 1-5[5] inhibition of receptor
Autophosphorylation o
activation.[5]
VEGFR2 Effective inhibition of
_ NIH3T3 100 - 200[5] _ _
Autophosphorylation VEGFR2 signaling.[5]
Shows potent anti-
o proliferative effects in
Cell Viability (FGFR3-
) KMS11, KMS18 < 20[5][6] cancer cells
expressing)
dependent on FGFR3
signaling.[5][6]
FGF-2 Enhancement Potent reduction in
Cerebellar Granule _
of Granule Neuron 8[4] FGF-2 mediated

Survival

Neurons

survival.

Signaling Pathway Inhibition

PD173074 effectively blocks the signaling cascades initiated by the binding of fibroblast growth

factor (FGF) to its receptor. A primary downstream pathway affected is the Ras-MAPK

(Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival.

[1] By inhibiting FGFR autophosphorylation, PD173074 prevents the recruitment and activation

of downstream signaling proteins, leading to a reduction in MAPK activation.[1]
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Prepare Reagents:
- Kinase (e.g., FGFR1)
- Substrate (e.g., Poly(Glu,Tyr))
- ATP (with 32P-ATP)
- PD173074 dilutions

:

Incubate kinase, substrate,
and PD173074

:

Initiate reaction with ATF)

l

Stop reaction
(e.g., with Phosphoric Acid)

:

Filter to capture
phosphorylated substrate

:

Wash filters to remove
unincorporated ATP

l

[Measure radioactivity
(

Scintillation counting)

:

Analyze data:
- Plot % inhibition vs. [PD173074]
- Calculate I1Cso

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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